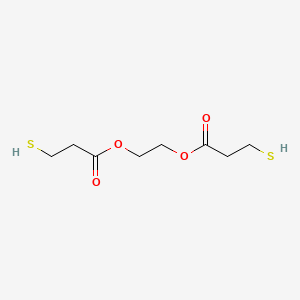

Ethylene bis(3-mercaptopropionate)

Description

The exact mass of the compound Ethylene bis(3-mercaptopropionate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethylene bis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylene bis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQZWTGSNCDKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)OCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51158-47-5 | |

| Record name | Polyethylene glycol bis(3-mercaptopropionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51158-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2066804 | |

| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22504-50-3 | |

| Record name | 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22504-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(3-mercaptopropionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediyl 3'-mercaptopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bis(3-mercaptopropionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7C53QM7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylene bis(3-mercaptopropionate) CAS 22504-50-3 chemical properties

Technical Whitepaper: Ethylene bis(3-mercaptopropionate) in Advanced Materials & Therapeutics

Executive Summary

Ethylene bis(3-mercaptopropionate) (E-BMP), also known as Glycol Di(3-mercaptopropionate) (GDMP), is a difunctional thiol monomer critical to the formulation of high-performance optical resins and biodegradable biomaterials.[1] Unlike its tetra-functional counterpart (PETMP), E-BMP offers a linear glycol backbone that imparts flexibility and specific hydrolytic degradation profiles to polymer networks.[1]

This guide provides a technical deep-dive into the physicochemical behavior, reaction mechanisms, and validated experimental protocols for utilizing E-BMP in thiol-ene "click" chemistry and biomedical hydrogel synthesis .[1]

Physicochemical Profile

E-BMP is characterized by its low viscosity and high refractive index, making it ideal for solvent-free UV-curable formulations.[1] Its structure contains two primary thiol groups connected by flexible ester linkages, which are the sites of hydrolytic degradation.

Table 1: Technical Specifications of E-BMP

| Property | Value | Technical Note |

| CAS Number | 22504-50-3 | |

| Molecular Formula | C₈H₁₄O₄S₂ | |

| Molecular Weight | 238.32 g/mol | |

| Appearance | Clear, colorless liquid | Low color (APHA < 40) is critical for optical use.[1][2][3] |

| Purity | ≥ 95.0% (GC) | Impurities (e.g., free acid) can accelerate premature gelation.[1] |

| Thiol Content | ~26.5 - 28.0% | Theoretical: 8.39 meq/g.[1] Titration recommended before use.[1] |

| Density | 1.22 - 1.23 g/mL | At 25°C. |

| Refractive Index | 1.51 - 1.52 | High RI contributes to optical lens efficiency.[1] |

| Boiling Point | ~358°C | Decomposes before boiling at atm pressure.[1] |

| Freezing Point | ~ -3°C | Remains liquid at standard lab temperatures.[1] |

| Solubility | Organic solvents | Soluble in acetone, ethanol, chloroform; insoluble in water. |

Mechanistic Chemistry: The Thiol-Ene Advantage

E-BMP participates primarily in Thiol-Ene Click Chemistry .[1] This mechanism is distinct from standard acrylate homopolymerization because it proceeds via a step-growth mechanism (or chain-transfer dominated chain growth), resulting in:

-

Reduced Oxygen Inhibition: Peroxy radicals abstract hydrogen from the thiol, regenerating the active thiyl radical.

-

Delayed Gelation: The step-growth nature allows for lower shrinkage stress.[1]

-

Homogeneity: Forms highly uniform networks with narrow glass transition breadths.[1]

Mechanism Visualization

The following diagram illustrates the radical-mediated cycle, highlighting how E-BMP (RSH) overcomes oxygen inhibition—a common failure point in UV curing.[1]

Figure 1: Radical-mediated thiol-ene cycle showing the "rescue" of oxygen-inhibited radicals by E-BMP.[1]

Application Workflow 1: High-Refractive Index Optical Resins

Context: E-BMP is used to modify urethane acrylate systems.[1] Its high refractive index (1.[1][2]52) allows the formulation of optical adhesives and lenses with RIs > 1.55 when paired with aromatic acrylates, while reducing shrinkage.

Protocol: UV-Curable Optical Adhesive [1]

Materials:

-

Monomer A: Bisphenol A ethoxylate diacrylate (High RI backbone).[1]

-

Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[1]

-

Stabilizer: Pyrogallol (100 ppm) to prevent dark reaction.[1]

Step-by-Step Methodology:

-

Stoichiometric Calculation:

-

Target a 1:1 ratio of Thiol to Acrylate functional groups for maximum conversion.

-

Calculation: (Mass A / EqWt A) = (Mass E-BMP / EqWt E-BMP).

-

Note: E-BMP EqWt ≈ 119.16 g/eq.[1]

-

-

Mixing (Dark Room Condition):

-

Curing:

Application Workflow 2: Biodegradable Hydrogels

Context: E-BMP contains ester linkages susceptible to hydrolysis.[1] When reacted with Poly(ethylene glycol) Diacrylate (PEGDA), it forms a hydrogel that degrades over time, suitable for controlled drug release.[1][6]

Mechanism: Base-Catalyzed Michael Addition (No UV required).[1]

Figure 2: Logic flow for the synthesis and lifecycle of an E-BMP/PEGDA biodegradable hydrogel.[1]

Protocol: Injectable Hydrogel Formulation [1][6]

Materials:

-

Polymer: PEGDA (MW 700 or 3400 Da).[1]

-

Crosslinker: E-BMP.

-

Buffer: PBS (pH 7.4).

-

Catalyst: 0.1 M NaOH (optional, accelerates gelation).

Step-by-Step Methodology:

-

Precursor Preparation:

-

Thiol Addition:

-

Initiation:

-

Degradation Study (Optional):

Handling, Stability & Safety

Oxidation Management: Thiols are prone to oxidation to disulfides (R-S-S-R) upon exposure to air, which increases viscosity and reduces reactivity.

-

Storage: Store under nitrogen or argon atmosphere at 2–8°C.

-

Check: If the liquid becomes cloudy or viscosity increases significantly, check thiol content via iodometric titration.

Safety Profile (SDS Summary):

-

Acute Toxicity: Harmful if swallowed (H302) or in contact with skin (H312).[1][7]

-

Sensitization: May cause an allergic skin reaction (H317).[1][7]

-

Aquatic: Very toxic to aquatic life with long-lasting effects (H410).[1][5][7]

-

Odor: Characteristic "skunky" thiol odor.[1] Handle in a fume hood. Bleach (hypochlorite) neutralizes the odor on glassware.[1]

References

-

National Institutes of Health (NIH) - PubChem. Ethylene bis(3-mercaptopropionate) Compound Summary.[1] Retrieved from [Link][1]

-

Cramer, N. B., et al. (2018).[1] Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions. ACS Omega.[1] Retrieved from [Link][1]

-

Kharkar, P. M., et al. (2013).[1] Thiol–ene click hydrogels for therapeutic delivery.[1][8] Journal of Applied Polymer Science.[1] Retrieved from [Link]

-

Royalchem. EGDMP (CAS 22504-50-3) Technical Data Sheet.[1] Retrieved from [Link][1]

Sources

- 1. Ethylene bis(3-mercaptopropionate) | C8H14O4S2 | CID 89735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royal-chem.com [royal-chem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethylene bis(3-mercaptopropionate)ââCAS NOï¼22504-50-3|22504-50-3-Functional Chemicals-Green Chemicals Co., Ltd [greenchem-china.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethylene Glycol Bis(3-mercaptopropionate) | 22504-50-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

Ethylene glycol bis(3-mercaptopropionate) molecular weight and density

Molecular Weight, Density, and Application Protocols [1]

Executive Summary

Ethylene glycol bis(3-mercaptopropionate) (EGDMP), also known as Glycol Di(3-mercaptopropionate) (GDMP), is a dithiol functional monomer critical to advanced polymer therapeutics and optical materials engineering.[1] Unlike rigid aromatic crosslinkers, EGDMP features a flexible ethylene glycol core flanked by ester linkages and terminal thiol groups. This unique architecture imparts hydrolytic degradability and high reactivity in radical-mediated thiol-ene "click" chemistry.[1]

This guide provides a definitive physicochemical profile of EGDMP, elucidates its synthesis and cross-linking mechanisms, and establishes a self-validating protocol for quantifying thiol activity—a critical quality attribute (CQA) in drug delivery formulations.

Physicochemical Profile

The following data represents the consensus of high-purity industrial standards (>97% GC). Researchers should use these values for stoichiometric calculations in step-growth polymerizations.

| Property | Value | Conditions / Notes |

| CAS Number | 22504-50-3 | - |

| Molecular Weight | 238.32 g/mol | C₈H₁₄O₄S₂ |

| Density | 1.218 g/mL | at 25°C (Standard Ambient) |

| Refractive Index | 1.509 – 1.522 | |

| Boiling Point | ~358.7°C | at 760 mmHg (Predicted); Decomposes at atm.[1][2][3][4][5][6][7] pressure |

| Boiling Point (Vacuum) | 275°C | at 1 mmHg |

| Solubility | Lipophilic | Soluble in acetone, ethanol, benzene; Insoluble in water |

| Appearance | Clear Liquid | Colorless to pale yellow; characteristic thiol odor |

Critical Note on Density: When dispensing by volume for precise molar ratios (e.g., 1:1 Thiol:Ene), use the density value of 1.218 g/mL . For highly sensitive hydrogel formulations, gravimetric dispensing is recommended over volumetric to eliminate viscosity-induced pipetting errors.[1]

Structural Analysis & Synthesis[2]

Synthesis Pathway

EGDMP is synthesized via the direct esterification of ethylene glycol with 3-mercaptopropionic acid. This reaction is an equilibrium process driven by the azeotropic removal of water. The presence of the ester bond is pivotal; it provides the mechanism for hydrolytic degradation in vivo, making EGDMP-crosslinked hydrogels suitable for transient drug delivery implants.

Figure 1: Synthesis pathway and structural advantages of EGDMP.[1] The central ester linkages render the molecule susceptible to hydrolytic cleavage, a desired trait for biodegradable scaffolds.

Functional Applications: Thiol-Ene "Click" Chemistry[1][2][8][9]

In drug development, EGDMP is primarily utilized as a crosslinker in Thiol-Ene Photopolymerization .[1] This mechanism is superior to traditional acrylate homopolymerization because it is insensitive to oxygen inhibition and produces networks with uniform mesh sizes (step-growth evolution).[1]

Reaction Mechanism

The reaction proceeds via a radical step-growth mechanism involving the alternation between a thiyl radical and a carbon-centered radical.[1]

Figure 2: The radical-mediated thiol-ene cycle.[1] Note the regeneration of the thiyl radical, which drives the rapid reaction kinetics.

Biomedical Utility[1][6][9][10][11][12]

-

Hydrogels for Drug Delivery: EGDMP crosslinks PEG-diacrylate or PEG-norbornene to form hydrogels.[1] The ester bonds in EGDMP degrade over time via hydrolysis, releasing encapsulated therapeutics (e.g., proteins, antibodies) at a controlled rate.

-

Optical Adhesives: Due to its high refractive index (~1.[8]52) and sulfur content, EGDMP is used to bond high-index lenses without disrupting optical clarity.[1][8]

Experimental Protocols

Handling and Storage[7][8]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Thiols are prone to oxidative disulfide formation (R-S-S-R) upon exposure to air, which deactivates the monomer.

-

Odor Control: The compound has a potent skunk-like odor.[1] Always handle inside a fume hood. All glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residuals and neutralize the odor.

Self-Validating Protocol: Thiol Quantification (Ellman’s Test)

Before using EGDMP in critical hydrogel formulations, you must verify its thiol content.[1] Oxidation during storage can lower the active functional group concentration, leading to "soft" gels or failure to cure.

Method Principle: Ellman’s reagent (DTNB) reacts with free thiols to release 2-nitro-5-thiobenzoate (TNB-), which absorbs strongly at 412 nm.[1]

Reagents:

-

Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

Ellman’s Reagent: 4 mg/mL DTNB in Reaction Buffer.

-

Standard: Cysteine hydrochloride (freshly prepared).

Step-by-Step Workflow:

-

Preparation: Dissolve a small aliquot of EGDMP (approx. 10 mg) in 10 mL of ethanol (EGDMP is water-insoluble; initial dilution must be organic).

-

Dilution: Further dilute 100 µL of this ethanol solution into 900 µL of Reaction Buffer.

-

Reaction: Mix 50 µL of the diluted sample with 950 µL of Reaction Buffer and 50 µL of Ellman’s Reagent.

-

Incubation: Incubate at room temperature for 15 minutes.

-

Measurement: Measure Absorbance at 412 nm (

). -

Calculation:

[1]

Validation Criteria:

-

Theoretical Thiol Content of EGDMP =

. -

Acceptance: Experimental value must be

of theoretical. If lower, the reagent has oxidized and should be redistilled or discarded.

References

-

PubChem. (2025). Ethylene bis(3-mercaptopropionate) Compound Summary. National Library of Medicine. [Link][1]

-

ChemSrc. (2025).[5] Ethylene Glycol Bis(3-Mercaptopropionate) CAS 22504-50-3 Properties. [Link][1][2][4][8][9]

-

Hach. (2023). Thiols (Mercaptans) in Fuels - ASTM D3227-13 Titration Application. [Link][1]

-

National Institutes of Health (NIH). (2019). Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery. PubMed Central. [Link]

-

MDPI. (2019). Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry. [Link][1]

Sources

- 1. Ethylene bis(3-mercaptopropionate) | C8H14O4S2 | CID 89735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. pure-synth.com [pure-synth.com]

- 5. CAS#:22504-50-3 | ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | Chemsrc [chemsrc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jinbangch.com [jinbangch.com]

- 8. royal-chem.com [royal-chem.com]

- 9. ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | 22504-50-3 [chemicalbook.com]

Technical Comparison of EGDMP and PETMP Thiols in Advanced Materials and Biomedical Applications

Executive Summary

In the design of thiol-ene and thiol-Michael addition networks, the choice between Ethylene Glycol Bis(3-Mercaptopropionate) (EGDMP) and Pentaerythritol Tetrakis(3-Mercaptopropionate) (PETMP) is rarely a matter of simple substitution. It is a fundamental architectural decision that dictates the crosslink density, mechanical moduli, optical performance, and degradation kinetics of the final material.

This guide analyzes these two primary thiols from a structural and functional perspective. While EGDMP serves as a linear chain extender yielding flexible, low-glass-transition (Tg) networks, PETMP acts as a high-functionality node, driving rapid gelation and forming rigid, high-modulus matrices. This distinction is critical for applications ranging from shape-memory polymers and hydrogels to high-refractive-index optical coatings and dental restoratives.

Part 1: Physiochemical Profile & Molecular Architecture

The divergent behaviors of these thiols stem directly from their core structures: EGDMP possesses a flexible, linear ethylene glycol core, whereas PETMP is built upon a rigid, neopentyl pentaerythritol core.

Comparative Technical Data

| Property | EGDMP | PETMP |

| Full Name | Ethylene Glycol Bis(3-Mercaptopropionate) | Pentaerythritol Tetrakis(3-Mercaptopropionate) |

| CAS Number | 22504-50-3 | 7575-23-7 |

| Functionality ( | 2 (Di-thiol) | 4 (Tetra-thiol) |

| Molecular Weight | 238.32 g/mol | 488.66 g/mol |

| Thiol Content | ~8.4 meq/g | ~8.1 meq/g |

| Viscosity (25°C) | Low (~20 mPa[1]·s) | Medium (~500–1000 mPa·s) |

| Refractive Index ( | 1.51 | 1.531 |

| Odor Profile | Strong, characteristic sulfur/skunky odor | Lower odor (low vapor pressure); "Low Odor" grades available |

| Hydrolytic Stability | Moderate (primary ester linkage) | High (sterically hindered neopentyl ester) |

| Network Role | Chain Extender / Flexibilizer | Crosslinker / Hardener |

Expert Insight: The Neopentyl Effect

A critical but often overlooked difference is hydrolytic stability. PETMP benefits from the neopentyl effect , where the bulky quaternary carbon alpha to the ester linkage sterically hinders the approach of water molecules. This makes PETMP-based networks significantly more resistant to hydrolytic degradation in aqueous environments compared to EGDMP, a factor vital for long-term biomedical implants or dental materials.

Part 2: Network Architecture & Mechanical Properties

The functionality difference (

Visualization: Network Topology Control

The following diagram illustrates how the choice of thiol alters the network connectivity when reacted with a di-functional ene (e.g., PEGDA).

Caption: EGDMP forms linear chains or loose loops (low Tg), while PETMP acts as a central hub creating dense, 4-arm crosslinks (high Tg).

Mechanical Implications[2][3][4]

-

EGDMP: Produces rubbery, flexible materials. Ideal for Shape Memory Polymers (SMPs) where the material must transition between hard and soft states near body temperature.

-

PETMP: Produces glassy, hard materials. The high crosslink density restricts chain mobility, raising the Glass Transition Temperature (

). Ideal for optical lenses and protective coatings .[1]

Part 3: Reactivity & Polymerization Kinetics

Both thiols participate in the radical-mediated thiol-ene "click" reaction. This mechanism is step-growth, alternating between thiyl radical propagation and chain transfer.[2]

Mechanism Workflow

The reaction is insensitive to oxygen inhibition (a major advantage over pure acrylates) because the peroxy radical formed by oxygen scavenging can still abstract a hydrogen from the thiol, re-initiating the cycle.

Caption: The alternating propagation and chain transfer steps characterize the thiol-ene cycle. Both EGDMP and PETMP follow this, but PETMP's multi-functionality accelerates gelation.

Part 4: Experimental Protocol: Thiol-Ene Curing

Objective: Synthesis of a basic thiol-ene network using UV curing. Safety: Work in a fume hood. Thiols (especially EGDMP) have potent odors.

Materials

-

Thiol: PETMP (for hard coating) or EGDMP (for flexible film).

-

Ene: PEGDA (Polyethylene glycol diacrylate, Mn 575) or TATATO (Triallyl-1,3,5-triazine-2,4,6-trione).

-

Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) or TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).

Protocol Steps

-

Stoichiometric Calculation:

-

Calculate the molar equivalents of thiol (-SH) and ene (-C=C-) groups.

-

Target a 1:1 stoichiometric ratio for ideal network formation.

-

Note: For acrylates (thiol-acrylate), mixed-mode polymerization occurs (homopolymerization + step-growth). A 1:1 ratio is still standard starting point, but excess thiol may be used to reduce modulus.

-

-

Mixing:

-

Dissolve 1 wt% photoinitiator in the "ene" component (sonicate if necessary).

-

Add the calculated mass of Thiol (EGDMP or PETMP).

-

Critical: Mix thoroughly. EGDMP mixes easily due to low viscosity. PETMP may require slight warming (30-40°C) or vortexing to ensure homogeneity with viscous enes.

-

-

Degassing:

-

Although oxygen inhibition is low, degassing removes bubbles which act as stress concentrators. Vacuum for 5 minutes.

-

-

Curing:

-

Cast between glass slides with spacers (e.g., 100 µm).

-

Irradiate with UV light (365 nm or 405 nm) at ~10-20 mW/cm².

-

Cure Time:

-

PETMP systems: Fast cure (< 30 seconds).

-

EGDMP systems: Fast cure (< 60 seconds).

-

-

-

Post-Cure:

-

Thermal post-cure (60°C for 1 hour) is recommended for PETMP networks to ensure full conversion of trapped groups in the vitrified glass.

-

References

-

Cramer, N. B., & Bowman, C. N. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition. Link

-

Univar Solutions. (2025). Ethylene Glycol Bis(3-Mercaptopropionate) Technical Data. Link

-

Bruno Bock. (2025).[3][4] Thiocure® PETMP and GDMP Technical Data Sheets. Link

-

Rydholm, A. E., et al. (2005). Degradable thiol-acrylate photopolymers: polymerization and degradation behavior of an in situ forming biomaterial. Biomaterials. Link

-

Chem-Impex International. (2025). Product Specification: Ethylene glycol bis(3-mercaptopropionate).[1][5][6][7][8] Link

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. specialchem.com [specialchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. labproinc.com [labproinc.com]

- 7. EGDMP - Ethylene Glycol Bismercaptopropionate for UV Coatings [sinocurechem.com]

- 8. ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | 22504-50-3 [chemicalbook.com]

An In-depth Technical Guide to the Refractive Index of Ethylene bis(3-mercaptopropionate) for Optical Applications

This technical guide provides a comprehensive overview of Ethylene bis(3-mercaptopropionate), a key monomer in the formulation of high refractive index polymers for advanced optical and biomedical applications. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental properties of this compound, detailed experimental protocols for its characterization and polymerization, and its emerging applications at the intersection of materials science and medicine.

Introduction: The Quest for High Refractive Index Polymers

The relentless pursuit of miniaturization and enhanced performance in optical and optoelectronic devices has fueled the demand for advanced polymeric materials with high refractive indices (n > 1.55).[1][2] High refractive index polymers (HRIPs) are critical for the fabrication of thinner, lighter lenses, more efficient light-emitting diodes (LEDs), and sophisticated optical waveguides.[3][4] The refractive index of a polymer is fundamentally governed by the Lorentz-Lorenz equation, which correlates it to the material's molar refractivity and molar volume.[3][5] Consequently, the molecular design of HRIPs focuses on incorporating structural motifs with high molar refraction and low molar volume.[3][6]

The introduction of sulfur atoms into a polymer backbone is a well-established strategy to significantly increase its refractive index due to sulfur's high polarizability.[1][7] This has led to the prominence of sulfur-containing monomers, such as Ethylene bis(3-mercaptopropionate), in the formulation of advanced optical materials.

Ethylene bis(3-mercaptopropionate) , also known as Ethylene glycol bis(3-mercaptopropionate) (EGDMP), is a dithiol monomer that serves as a versatile crosslinking agent.[8][9] Its aliphatic structure provides flexibility, while the two thiol groups readily participate in "click" chemistry reactions, particularly UV-initiated thiol-ene polymerization, enabling rapid and efficient curing.[8] This combination of properties makes it an ideal candidate for creating optically clear, high refractive index polymers for a range of applications, from optical adhesives to biomedical devices.[8][9]

Core Properties of Ethylene bis(3-mercaptopropionate)

A thorough understanding of the fundamental physical and chemical properties of Ethylene bis(3-mercaptopropionate) is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 22504-50-3 | [8] |

| Molecular Formula | C8H14O4S2 | [8] |

| Molecular Weight | 238.32 g/mol | [8] |

| Appearance | Colorless to slightly yellow liquid | [8] |

| Refractive Index (n20/D) | ~1.51 | [10] |

| Refractive Index (25°C) | 1.518 - 1.522 | [8] |

| Density | ~1.23 g/mL | [8] |

| Boiling Point | 255 °C (lit.) | [11] |

| Solubility | Insoluble in water; soluble in alcohol, acetone, and benzene. | [11] |

The Principle of Thiol-Ene "Click" Chemistry for High Refractive Index Polymers

The polymerization of Ethylene bis(3-mercaptopropionate) into a high refractive index polymer is most commonly achieved through a photo-initiated thiol-ene reaction. This "click" chemistry approach offers several advantages, including rapid curing rates, low volume shrinkage, and insensitivity to oxygen inhibition, which is a common issue in other free-radical polymerizations.[4][8]

The reaction proceeds via a step-growth mechanism involving the radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (an 'ene').[11][12]

Caption: Workflow for measuring the refractive index of a liquid monomer.

Synthesis of a High Refractive Index Polymer Film

This protocol describes the formulation and UV-curing of a polymer film with a high refractive index using Ethylene bis(3-mercaptopropionate).

Materials:

-

Ethylene bis(3-mercaptopropionate) (EGDMP)

-

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) - for higher crosslink density [8]* Trimethylolpropane triacrylate (TMPTA) - an 'ene' monomer [13]* 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or another suitable photoinitiator [14]* Glass microscope slides

-

UV curing system (e.g., 365 nm wavelength) [11] Protocol: UV Curing of a Thiol-Ene Polymer Film

-

Formulation:

-

In a small, UV-protected vial, prepare the monomer mixture. A common starting point is a stoichiometric 1:1 ratio of thiol to ene functional groups. For example, a formulation could consist of a mixture of EGDMP and PETMP as the thiol components and TMPTA as the ene component.

-

Add the photoinitiator to the monomer mixture at a concentration of 0.5-2.0 wt%. Ensure it is completely dissolved.

-

-

Film Preparation:

-

Place a clean glass microscope slide on a level surface.

-

Deposit a small amount of the formulated resin onto the center of the slide.

-

Place a second microscope slide on top, with spacers (e.g., tape) at the edges to control the film thickness. Gently press to create a thin, uniform film of the liquid resin between the slides.

-

-

UV Curing:

-

Place the slide assembly into the UV curing chamber.

-

Expose the film to UV radiation (e.g., 365 nm) at a controlled intensity (e.g., 30 mW/cm²) for a specified time (e.g., 5-10 minutes). [14]The optimal curing time will depend on the specific formulation and UV intensity.

-

The reaction progress can be monitored in real-time using FTIR by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C ene peak. [12]

-

-

Post-Curing and Characterization:

-

After curing, carefully separate the glass slides to retrieve the solid polymer film.

-

The resulting film should be optically clear and solid.

-

The refractive index of the cured polymer film can then be measured using techniques such as ellipsometry.

-

Caption: Workflow for the synthesis of a high refractive index polymer film.

Applications in Optics and Drug Development

The unique properties of polymers derived from Ethylene bis(3-mercaptopropionate) make them suitable for a range of advanced applications.

Optical Applications:

-

High Refractive Index Lenses: The high refractive index allows for the fabrication of thinner and lighter lenses for applications such as eyeglasses and camera lenses. [1]* Optical Adhesives: Its excellent clarity and high refractive index make it ideal for bonding optical components and in display assembly. [8]* LED Encapsulants: HRIPs can improve the light extraction efficiency of LEDs. [3]* 3D Printing and Nanoimprinting: The rapid UV curing of these resins is advantageous for 3D printing and nanoimprint lithography to create micro- and nano-optical structures. [5][8] Biomedical and Drug Development Applications:

The relevance of Ethylene bis(3-mercaptopropionate) to drug development professionals lies in its use as a building block for biocompatible polymers with tunable properties.

-

Shape-Memory Polymers: This monomer is used in the design of processable shape-memory polymers. [8]These "smart" materials can be programmed to change shape in response to a specific stimulus, such as body temperature. This functionality is being explored for minimally invasive surgical tools and implantable devices that can be delivered in a compressed form and then expand to their functional shape in situ. [15]* Drug Delivery Systems: Thiol-ene hydrogels, which can be synthesized using Ethylene bis(3-mercaptopropionate), are being investigated as matrices for the controlled release of therapeutic agents. [7][9]The crosslink density of the hydrogel can be tuned to control the diffusion rate of the entrapped drug molecules. The in-situ gelation capability of these systems via photopolymerization is particularly attractive for creating localized drug depots. [7]

Conclusion

Ethylene bis(3-mercaptopropionate) is a pivotal monomer in the field of optical polymers. Its high sulfur content, coupled with its amenability to efficient thiol-ene "click" polymerization, provides a robust platform for the synthesis of high refractive index materials. The ability to precisely tune the optical and mechanical properties of the resulting polymers through formulation adjustments opens up a wide array of applications, from advanced optical components to innovative biomedical devices for drug delivery and minimally invasive surgery. This guide provides the foundational knowledge and experimental protocols for researchers and scientists to explore the full potential of this versatile compound.

References

-

EGDMP (CAS 22504-50-3) | Thiol-Ene Curing Agent for Optical Resins | Royalchem. (n.d.). Retrieved from [Link]

-

How an Abbe Refractometer Works: The Principle of Critical Angle | HINOTEK. (2025, August 23). Retrieved from [Link]

-

Abbe Refractometer -- Step by Step Instructions. (2017, April 4). Retrieved from [Link]

-

Synthesis and Characterization of UV-Curable Resin with High Refractive Index for a Luminance-Enhancing Prism Film - MDPI. (2024, December 30). Retrieved from [Link]

-

Shape Memory Polymeric Materials for Biomedical Applications: An Update - MDPI. (2023, January 10). Retrieved from [Link]

-

Effects of Multifunctional Monomers on the Properties of UV Cured Films - RadTech. (n.d.). Retrieved from [Link]

-

(PDF) Shape-Memory Polymers for Biomedical Applications - ResearchGate. (2026, January 23). Retrieved from [Link]

-

High Refractive Index Photopolymers by Thiol-Yne "click" Polymerization. (2021, April 7). Retrieved from [Link]

-

Thiol-ene polymer metal oxide nanoparticle high refractive index composites - FSU Office of Research - Florida State University. (n.d.). Retrieved from [Link]

-

Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries | Macromolecules - ACS Publications. (2003, September 27). Retrieved from [Link]

-

Recent Progress in High Refractive Index Polymers | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Designing High-Refractive Index Polymers Using Materials Informatics - PMC - NIH. (n.d.). Retrieved from [Link]

-

Thiol−ene Click Hydrogels for Therapeutic Delivery - Kinam Park. (2016, January 11). Retrieved from [Link]

-

Thiol-ene/acrylate systems for biomedical shape-memory polymers - ResearchGate. (n.d.). Retrieved from [Link]

-

High Refractive Index Polymers by Design - Philipps-Universität Marburg. (2018, May 24). Retrieved from [Link]

-

Designing Strategy for High Refractive Index Polymers: From the Molecular Level to Bulk Structure Control - Waseda University. (n.d.). Retrieved from [Link]

-

The Complete Guide To the efficacy of TMPTA Monomer - Longchang Chemical. (2022, April 21). Retrieved from [Link]

-

Ethylene Glycol Bis(3-Mercaptopropionate) (Purified) 98.0% | PureSynth. (n.d.). Retrieved from [Link]

-

The curing performance of UV-curable semi-interpenetrating polymer network structured acrylic pressure-sensitive adhesives. (2012, April 2). Retrieved from [Link]

-

Understanding TMPTA and Its Role in UV-Curable Coatings - Triwill Group. (2024, September 4). Retrieved from [Link]

-

(PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. (n.d.). Retrieved from [Link]

-

Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis - PMC - NIH. (2023, November 20). Retrieved from [Link]

Sources

- 1. Thiol-ene polymer metal oxide nanoparticle high refractive index composites | FSU Office of Research [research.fsu.edu]

- 2. uni-marburg.de [uni-marburg.de]

- 3. researchgate.net [researchgate.net]

- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 6. Designing High-Refractive Index Polymers Using Materials Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | 22504-50-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. diva-portal.org [diva-portal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. radtech.org [radtech.org]

- 14. cris.bgu.ac.il [cris.bgu.ac.il]

- 15. mdpi.com [mdpi.com]

Technical Guide: Solubility and Physicochemical Characterization of Ethylene bis(3-mercaptopropionate)

Executive Summary

Ethylene bis(3-mercaptopropionate) (EGDMP; CAS: 22504-50-3) is a high-purity dithiol monomer widely utilized as a crosslinking agent in thiol-ene "click" chemistry, optical resin formulation, and polymer synthesis.[1] Its utility is defined by its bifunctional thiol motifs, which facilitate rapid, radical-mediated step-growth polymerization.

This guide provides a definitive technical analysis of EGDMP’s solubility profile. Unlike simple solvent lists, this document explores the thermodynamic basis of its dissolution using Hansen Solubility Parameters (HSP), provides validated protocols for purification, and outlines solvent selection strategies for high-fidelity reaction kinetics.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Understanding the solubility of EGDMP requires a structural analysis of its functional groups. The molecule consists of a central ethylene glycol core esterified with two 3-mercaptopropionic acid units.[2]

Key Structural Features:

-

Ester Linkages (-COO-): Confer moderate polarity and hydrogen bond acceptance.

-

Thiol Groups (-SH): Weak hydrogen bond donors; prone to oxidative coupling (disulfide formation).

-

Ethylene Backbone: Provides flexibility but limits solubility in highly polar media like water.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 22504-50-3 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 238.32 g/mol | [1] |

| Physical State | Clear, colorless to pale yellow liquid | [2] |

| Density | 1.22 g/cm³ (at 25°C) | [3] |

| Boiling Point | ~358°C (760 mmHg); ~220°C (0.3 mmHg) | [4] |

| LogP (Octanol/Water) | ~0.5 – 0.7 (Lipophilic) | [5] |

| Refractive Index | [6] |

Solubility Landscape

The solubility of EGDMP follows the "Like Dissolves Like" principle, heavily influenced by its ester-thiol balance. It exhibits high miscibility with medium-polarity organic solvents but shows distinct immiscibility with extremes (water and simple alkanes).

Table 2: Solubility Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Polar Protic | Water | Insoluble (<1.4 g/L) | High |

| Polar Protic | Ethanol, Methanol | Soluble / Miscible | Hydroxyl groups of alcohol interact favorably with ester carbonyls of EGDMP. |

| Polar Aprotic | Acetone, THF, DMF | Miscible | Ideal match. Dipole-dipole interactions stabilize the ester groups. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Excellent solvency due to dispersion forces and weak polarity match. |

| Aromatic | Toluene, Benzene | Miscible | |

| Aliphatic | Hexane, Heptane | Insoluble / Immiscible | EGDMP is too polar for pure dispersion-based solvents; phase separation occurs. |

Thermodynamic Basis: Hansen Solubility Parameters (HSP)

To predict compatibility with novel resin formulations or solvent blends, we apply Hansen Solubility Parameters. The total solubility parameter (

Theoretical Interaction Model

While experimental HSP values for EGDMP are proprietary to specific resin databases, theoretical values derived from group contribution methods (Van Krevelen/Hoftyzer) place EGDMP in the "Medium Polarity" region.

-

Predicted

(Dispersion): ~16.5 MPa -

Predicted

(Polarity): ~7.0 MPa -

Predicted

(H-Bonding): ~8.5 MPa

Implication for Formulators: EGDMP sits in the center of the solubility sphere for many acrylates and epoxies, making it an excellent reactive diluent. To dissolve EGDMP in a non-solvent (like a highly non-polar monomer), a "Designer Solvent Blend" approach can be used, mixing a high-polarity solvent with a low-polarity one to match EGDMP's coordinates.

Figure 1: Solubility interaction mechanism showing the thermodynamic compatibility of EGDMP with different solvent classes.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To determine the saturation limit of EGDMP in a specific target solvent (e.g., for recrystallization or extraction).

-

Preparation: Weigh 10 mL of the target solvent into a 20 mL scintillation vial. Record mass (

). -

Addition: Add EGDMP dropwise using a micropipette while stirring magnetically at 25°C.

-

Observation: Continue addition until a persistent cloudiness (turbidity) or phase separation layer appears.

-

Quantification: Reweigh the vial (

).-

Solubility (g/mL) =

.

-

-

Validation: If the solution remains clear after adding >50% v/v EGDMP, the substance is considered "Miscible."

Protocol B: Purification via Vacuum Distillation

Context: Commercial EGDMP often contains trace 3-mercaptopropionic acid or oligomers. Vacuum distillation is the gold standard for purification due to the compound's high boiling point.

Safety Warning: Thiols can oxidize to disulfides exothermically. Ensure the system is inert (Nitrogen/Argon flushed).

-

Setup: Assemble a short-path distillation apparatus with a vacuum pump capable of <1 mmHg.

-

Loading: Charge the boiling flask with crude EGDMP. Add a magnetic stir bar.

-

Vacuum: Apply vacuum gradually to reach stable pressure (Target: 0.1 – 0.5 mmHg).

-

Heating: Slowly ramp oil bath temperature.

-

Collection: Discard the first 5% (foreshat) containing volatiles/water. Collect the main fraction.

-

Storage: Immediately backfill with Argon and store at 2–8°C to prevent oxidation.

Figure 2: Workflow for the purification of EGDMP via reduced-pressure distillation.

Application Context: Thiol-Ene Click Chemistry

In drug delivery and polymer synthesis, solvent selection dictates reaction kinetics. EGDMP is often reacted with acrylates (e.g., PEGDA) or vinyl ethers.

-

Solvent Choice:

-

Dichloromethane (DCM): Preferred for high solubility of both EGDMP and hydrophobic enes. Low boiling point allows easy removal.

-

THF: Excellent for solubilizing initiators (like DMPA) and maintaining homogeneity.

-

Water/Methanol Mixtures: Avoid for EGDMP unless a co-solvent (like DMF) is added, as EGDMP will phase separate, leading to heterogeneous reaction rates.

-

Oxidation Risk: In protic solvents (Methanol/Ethanol), the presence of dissolved oxygen can accelerate the oxidation of thiol groups (-SH) to disulfide bridges (-S-S-), terminating the reaction prematurely. Always degas solvents.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89735, Ethylene bis(3-mercaptopropionate). Retrieved from [Link]

-

ChemSrc. (2025). CAS#:22504-50-3 Physical Properties. Retrieved from [Link]

-

RoyalChem. (2025). EGDMP Technical Data Sheet and Applications. Retrieved from [Link]

Sources

What is Thiocure GDMP used for in polymer chemistry

Topic: Thiocure GDMP (Glycol Di-3-mercaptopropionate): Mechanistic Function & Polymer Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Thiocure GDMP (Glycol Di-(3-mercaptopropionate)), also known as EGDMP (CAS: 22504-50-3), is a high-purity dithiol monomer that serves as a critical building block in advanced polymer synthesis.[1] Unlike multifunctional thiols (e.g., PETMP) that drive rapid gelation and high crosslink density, GDMP is a difunctional chain extender .[1] It is uniquely engineered to introduce flexibility, reduce volume shrinkage, and increase the refractive index of polymer networks without inducing brittleness.[1]

Its primary utility spans two distinct high-value sectors:[1]

-

Optical & Electronic Materials: As a reactive diluent in UV-curable systems to overcome oxygen inhibition and minimize shrinkage stress.[1][2]

-

Biomedical Therapeutics: As a cleaved crosslinker in hydrogels, facilitating the controlled release of therapeutics via disulfide bond reduction in intracellular environments.[1]

Chemical Architecture & Properties

Thiocure GDMP consists of an ethylene glycol backbone capped with two mercaptopropionate groups. This structure provides a balance of ester-linkage biodegradability and thiol-reactivity.[1]

Table 1: Physicochemical Properties of Thiocure GDMP

| Property | Value | Relevance to Application |

| Chemical Name | Glycol Di-(3-mercaptopropionate) | Standard nomenclature for procurement. |

| CAS Number | 22504-50-3 | Identity verification.[1][2][3] |

| Functionality | 2 (Di-thiol) | Acts as a chain extender; reduces crosslink density compared to tetra-thiols.[1] |

| Molecular Weight | 238.32 g/mol | Low MW allows for high thiol content per gram.[1] |

| Viscosity (25°C) | ~9 mPa[1]·s | Extremely low viscosity; acts as a reactive diluent, reducing solvent needs.[1][4][5] |

| Refractive Index | 1.50 – 1.52 | Enhances optical clarity in lens/adhesive formulations. |

| Sulfur Content | ~27% | Contributes to high refractive index (RI) and heavy metal scavenging. |

Mechanistic Foundations

The utility of GDMP relies on two primary "Click" chemistry mechanisms: Radical Thiol-Ene and Anionic Thiol-Epoxy .[1]

Radical Thiol-Ene Coupling (Step-Growth)

In UV-curing, GDMP reacts with electron-rich or electron-poor alkenes (acrylates, vinyl ethers).[1]

-

Oxygen Inhibition Resistance: The thiyl radical (

) regenerates rapidly, scavenging oxygen and preventing the termination of the polymerization chain—a common failure point in pure acrylate systems.[1] -

Step-Growth Network: Unlike the heterogeneous chain-growth of acrylates, GDMP promotes a step-growth mechanism, yielding a homogeneous network with delayed gelation and significantly reduced shrinkage stress.[1]

Anionic Thiol-Epoxy Reaction

In the presence of a tertiary amine catalyst, GDMP opens epoxy rings to form thioether linkages and secondary hydroxyls.[1] This reaction proceeds rapidly at ambient temperatures, offering a low-temperature alternative to anhydride curing.[1]

Visualization: Reaction Pathways

The following diagram illustrates the dual-pathway reactivity of GDMP.

Figure 1: Dual mechanistic pathways of Thiocure GDMP.[1] Top: Radical-mediated Thiol-Ene reaction for optical polymers. Bottom: Base-catalyzed Thiol-Epoxy reaction for adhesives.[1]

High-Value Applications

Optical Engineering (High Refractive Index Resins)

GDMP is standard in formulating optical adhesives and lens resins.[1]

-

Mechanism: The high sulfur content increases the molar refraction of the material.[1]

-

Advantage: When copolymerized with monomers like Trimethylolpropane Triacrylate (TMPTA) , GDMP reduces the typically high shrinkage of acrylates (from ~10% down to <5%), preventing optical distortion and delamination in lens bonding.[1]

Biomedical: Reductively Cleavable Hydrogels

For drug development professionals, GDMP is a precursor for stimuli-responsive hydrogels .[1]

-

Drug Delivery Logic: The disulfide bonds formed (or preserved) during synthesis are stable in the extracellular environment but cleave in the reductive cytosolic environment (high glutathione concentration).[1]

-

Application: Nanogels or macro-hydrogels synthesized using GDMP and PEG-Diacrylate allow for the encapsulation of biologics that are released only upon cellular uptake.[1]

Experimental Protocol: Low-Stress Optical Adhesive

Objective: Synthesize a UV-curable, high-refractive-index adhesive with minimal shrinkage using GDMP. Self-Validating Logic: The use of a stoichiometric balance between thiol and ene groups ensures full conversion.[1] The "tack-free" surface test validates the oxygen inhibition resistance.[1]

Materials

-

Monomer A: Thiocure GDMP (Functionality = 2).[1]

-

Monomer B: TMPTA (Trimethylolpropane Triacrylate) (Functionality = 3).[1]

-

Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide).[1]

-

Substrate: Glass slides (cleaned with isopropanol).

Protocol Steps

-

Stoichiometric Calculation (The Critical Step):

-

Thiol-Ene chemistry requires a 1:1 ratio of functional groups, not weight.[1]

-

Calculate the Thiol Equivalent Weight (EW) of GDMP:

.[1] -

Calculate the Acrylate EW of TMPTA:

.[1] -

Mix Ratio: To mix 10g total, use roughly 5.4g GDMP and 4.6g TMPTA (adjust precisely based on Certificate of Analysis values).

-

-

Formulation:

-

Add TMPTA to an amber glass vial.

-

Add 1.0 wt% TPO photoinitiator. Sonicate at 40°C until fully dissolved (clear solution).

-

Add GDMP last to prevent premature gelling (pot life management).[1] Vortex for 30 seconds.

-

-

Application & Curing:

-

Apply 50µL of resin between two glass slides (lap shear configuration).

-

Cure using a UV LED source (365nm or 405nm) at 50 mW/cm² for 60 seconds.[1]

-

-

Validation:

-

Oxygen Inhibition Check: Place a drop on a surface exposed to air and cure. Touch with a gloved finger. If it is dry (not tacky), the GDMP has successfully mitigated oxygen inhibition.[1]

-

Shrinkage Check: Inspect the glass bond line under a microscope. Absence of stress cracks or voids indicates successful stress relaxation by the flexible thioether links.

-

Biomedical Workflow: Hydrogel Synthesis

The following diagram outlines the workflow for creating a biodegradable hydrogel using GDMP, highlighting the critical "Wash" step often missed in literature to remove unreacted monomers.

Figure 2: Fabrication workflow for GDMP-based hydrogels.[1] The extraction step is vital for biocompatibility to remove residual thiol monomers.[1]

References

-

Hoyle, C. E., & Bowman, C. N. (2010).[1] Thiol-Ene Click Chemistry.[1][2][6][7] Angewandte Chemie International Edition. (Fundamental mechanism of thiol-ene polymerization).

-

Kharkar, P. M., Kiick, K. L., & Kloxin, A. M. (2013).[1] Designing degradable hydrogels for orthogonal control of cell microenvironments. Chemical Society Reviews. (Context for thiol-sensitive hydrogel degradation).

-

Royalchem. EGDMP (CAS 22504-50-3) Thiol-Ene Curing Agent for Optical Resins.[1][2] Retrieved from [Link][1]

Sources

- 1. CAS # 22504-50-3, Ethylene glycol di(3-mercaptopropionate), Ethylene glycol bis(beta-mercaptopropionate), Ethylene glycol di(3-mercaptopropionate), Ethylene glycol di(beta-mercaptopropionate), Ethylenebis(3-mercaptopropionate), Ethylenebis(beta-mercaptopropionate), GDMP, Glycol dimercaptopropionate, Thiocure GDMP - chemBlink [chemblink.com]

- 2. royal-chem.com [royal-chem.com]

- 3. ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | 22504-50-3 [chemicalbook.com]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 7. cris.bgu.ac.il [cris.bgu.ac.il]

Rheological Dynamics of Ethylene Bis(3-Mercaptopropionate): Viscosity-Temperature Profiling for Advanced Polymeric and Biomedical Applications

Executive Summary

Ethylene bis(3-mercaptopropionate) (EGDMP), also known as glycol di(3-mercaptopropionate), is a difunctional thiol monomer pivotal to the synthesis of advanced polymer networks. Its high reactivity, low color, and low baseline viscosity make it a cornerstone in thiol-ene click chemistry, UV-curable adhesives, and dynamic covalent networks (vitrimers). For drug development professionals designing hydrogel-based delivery matrices, understanding the precise viscosity-temperature (

Physicochemical Profiling and Causality in Formulation

At room temperature, EGDMP exists as a clear, colorless to pale-yellow liquid. Its low molecular weight and flexible aliphatic ether-ester backbone contribute to its high molecular mobility, resulting in a low macroscopic viscosity.

Table 1: Core Physicochemical Properties of EGDMP

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 22504-50-3 | Standard identifier for regulatory compliance. |

| Molecular Weight | 238.32 g/mol | Low MW ensures high cross-linking density in hydrogels. |

| Density (20°C) | ~1.234 g/cm³ | Required for converting kinematic to dynamic viscosity. |

| Kinematic Viscosity (20°C) | 15.83 mm²/s | Dictates the flowability during ambient mixing phases. |

| Dynamic Viscosity (20°C) | ~19.5 mPa·s | Critical baseline for rheological modeling. |

Data synthesized from established chemical inventories 1 and industry specifications 2.

Expert Insight: Why does the baseline viscosity matter? In the formulation of shape-memory polymers or drug-eluting vitrimers 3, EGDMP acts as a reactive diluent. A viscosity of ~19.5 mPa·s at 20°C allows it to solvate highly viscous oligomers (like PEG-diacrylates or bisphenol-A epoxies) without the need for volatile organic solvents (VOCs). This solvent-free processing is paramount in biomedical applications where residual solvent toxicity is a primary failure mode in FDA/EMA regulatory pathways.

Rheological Fundamentals: The Viscosity-Temperature Curve

Unreacted EGDMP behaves as an ideal Newtonian fluid; its viscosity is independent of the shear rate but highly dependent on temperature. The thermal thinning behavior follows the Arrhenius equation:

Where:

- is the dynamic viscosity.

- is the pre-exponential factor (related to molecular collision frequency).

- is the activation energy for viscous flow.

- is the universal gas constant.

- is the absolute temperature in Kelvin.

As temperature increases, the thermal energy overcomes the intermolecular van der Waals forces and weak dipole-dipole interactions between the ester groups, increasing free volume and exponentially decreasing viscosity.

Table 2: Quantitative Viscosity-Temperature Profile (Empirical Model)

Note: Values are representative of high-purity (>97%) EGDMP under atmospheric pressure.

| Temperature (°C) | Dynamic Viscosity (mPa·s) | Rheological State / Process Suitability |

| 20 | 19.5 | Baseline storage; suitable for low-shear mixing. |

| 30 | 14.2 | Optimal for API addition; minimizes thermal degradation. |

| 40 | 10.8 | Ideal for vacuum degassing; bubbles escape rapidly. |

| 50 | 8.5 | High-flow state; suitable for microfluidic injection. |

| 60 | 6.8 | Pre-heating threshold for highly viscous co-monomers. |

| 70 | 5.6 | Approaching thermal volatility limits. |

| 80 | 4.7 | Maximum recommended processing temp before oxidation. |

Experimental Methodology: Self-Validating Rheological Profiling

To generate an accurate viscosity-temperature curve, empirical measurement must be rigorously controlled. The following protocol outlines a self-validating workflow using a rotational rheometer (e.g., Anton Paar MCR 302) 4.

Rationale for Geometry Selection: We utilize a Cone-and-Plate geometry (e.g., CP50-1, 50 mm diameter, 1° cone angle) rather than parallel plates. Causality: The cone-and-plate geometry ensures a uniform shear rate across the entire sample radius, which is mathematically required to definitively prove the Newtonian nature of the monomer before applying temperature sweeps.

Step-by-Step Protocol

-

System Calibration & Zeroing: Perform a motor adjustment and zero-gap calibration at the starting temperature (20°C). Self-Validation: Run a calibration check using a standard silicone oil (e.g., 10 mPa·s standard). If the measured viscosity deviates by >1%, recalibrate.

-

Sample Loading: Dispense ~0.6 mL of degassed EGDMP onto the lower Peltier plate. Lower the cone to the measuring gap (typically 0.05 mm). Trim excess sample to prevent edge-effect artifacts.

-

Isothermal Shear Sweep (Verification): Run a shear rate sweep from 1 to 100 s⁻¹ at 20°C. Self-Validation: The viscosity must remain constant (Newtonian plateau). Shear-thinning indicates contamination or partial polymerization.

-

Heating Ramp (The Forward Curve): Apply a constant shear rate (e.g., 50 s⁻¹). Ramp the temperature from 20°C to 80°C at a rate of 2°C/min. Record viscosity data points every 10 seconds.

-

Cooling Ramp (The Reverse Curve - Critical for Trustworthiness): Immediately ramp the temperature back from 80°C to 20°C at 2°C/min.

-

Self-Validation Check: Overlay the heating and cooling curves. If the cooling curve shows higher viscosity (hysteresis > 2%), it proves that the sample underwent premature thermal cross-linking or solvent evaporation during the test, rendering the forward curve invalid. A perfect overlap validates the structural integrity of the EGDMP.

-

Caption: Self-Validating Rheological Profiling Protocol for EGDMP.

Applications in Drug Development & Smart Polymers

The viscosity-temperature dynamics of EGDMP directly dictate its utility in advanced material synthesis.

Thiol-Ene Hydrogels for Drug Delivery

In drug delivery, hydrogels must often be injected as liquids and cross-linked in situ via UV light. EGDMP reacts rapidly with ene-functionalized macromers (like PEG-diacrylate) via a radical-mediated step-growth mechanism 5. By referencing the

Vitrimers and Dynamic Covalent Networks

EGDMP is uniquely suited for synthesizing vitrimers—polymer networks that can undergo topology reconfiguration via associative exchange reactions (e.g., transesterification) 3. The ester linkages within the EGDMP backbone allow the cured polymer to relieve stress and be reprocessed at elevated temperatures. Understanding the monomer's initial viscosity curve helps engineers design the stoichiometric ratios required to achieve the desired glass transition temperature (

Caption: Thiol-Ene Photopolymerization Workflow for Biomedical Hydrogels.

Conclusion

The rheological profiling of Ethylene bis(3-mercaptopropionate) is a fundamental prerequisite for its successful application in biomedical engineering and polymer science. By leveraging its predictable Arrhenius thermal-thinning behavior, scientists can optimize mixing thermodynamics, ensure the integrity of encapsulated therapeutics, and engineer smart materials with unparalleled precision. The self-validating protocols detailed herein ensure that the rheological data driving these innovations remains robust, reproducible, and scientifically sound.

References

- Title: ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE)

- Source: acs.

- Source: rsc.

- Source: google.com (Google Patents)

- Title: Ethylene Glycol Di(3-mercaptopropionate)

Sources

- 1. ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE) | 22504-50-3 [chemicalbook.com]

- 2. unilongindustry.com [unilongindustry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photo-crosslinked Diels–Alder and thiol–ene polymer networks - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08072F [pubs.rsc.org]

- 5. US20050119366A1 - UV-curing thiolenes for pressure sensitive and hotmelt adhesives - Google Patents [patents.google.com]

Advanced Safety and Handling Whitepaper: Ethylene Glycol Bis(3-Mercaptopropionate) in Biomaterial Synthesis

Executive Summary

Ethylene glycol bis(3-mercaptopropionate) (EGDMP), designated by CAS number 22504-50-3, is a highly reactive dithiol crosslinker foundational to modern materials science, 3D bioprinting, and targeted drug delivery. By facilitating rapid, radical-mediated thiol-ene "click" chemistry, EGDMP overcomes the oxygen inhibition typically associated with traditional UV-cured acrylate systems 1.

For researchers and drug development professionals, standard Safety Data Sheets (SDS) often lack the mechanistic depth required to design safe, scalable laboratory workflows. This whitepaper bridges the gap between regulatory compliance and chemical causality, providing an in-depth analysis of EGDMP’s reactivity, toxicological pathways, and self-validating handling protocols.

Physicochemical Profiling & Reactivity Dynamics

EGDMP is characterized by its two terminal sulfhydryl (-SH) groups linked via ester bonds to an ethylene glycol core. This structure provides two critical functions: the thiols drive rapid step-growth polymerization, while the ester linkages provide hydrolytic degradability—a mandatory feature for controlled-release drug delivery systems 2.

Quantitative Physicochemical Data

The following parameters dictate the compound's behavior in both synthetic and biological environments 3:

| Property | Value | Synthetic & Safety Relevance |

| CAS Number | 22504-50-3 | Unique identifier for regulatory tracking and compliance. |

| Molecular Formula | C₈H₁₄O₄S₂ | Dithiol functionality enables linear chain extension or crosslinking. |

| Molecular Weight | 238.32 g/mol | Low MW ensures high diffusion rates in dense polymer matrices. |

| Density | 1.19 - 1.23 g/mL | Heavier than water; requires vigorous mechanical mixing in aqueous emulsions. |

| Appearance | Clear to pale yellow liquid | Optical clarity is ideal for UV-cured optical resins and SLA/DLP bioprinting. |

| Mercaptan Content | ~26.5% - 28.0% | High thiol density drives rapid step-growth polymerization kinetics. |

Reactivity Causality: EGDMP undergoes autoxidation in the presence of atmospheric oxygen and basic catalysts, forming disulfide bridges. This premature oxidation alters the stoichiometric ratio of active thiols, leading to incomplete polymer networks and the leaching of toxic, unreacted monomers into biological assays. Consequently, EGDMP must be stored under inert gas (Argon/Nitrogen) at 2–8 °C.

Toxicological Mechanisms & Biological Impact

Standard SDS documentation lists EGDMP under several hazard codes (H317, H319, H410) 4. Understanding the molecular causality behind these hazards is essential for designing effective personal protective equipment (PPE) and engineering controls.

-

Skin Sensitization (H317): EGDMP is a potent sensitizer. The terminal thiols act as nucleophiles, undergoing Michael addition or disulfide exchange with electrophilic residues on epidermal proteins. This covalent modification creates a "hapten-protein complex." Langerhans cells (epidermal dendritic cells) phagocytose this complex, migrate to the lymph nodes, and present the antigen via MHC-II to naive T-cells, triggering Allergic Contact Dermatitis (ACD).

-

Serious Eye Irritation (H319): The compound's high reactivity leads to immediate nucleophilic attack on the mucosal proteins of the cornea, causing rapid protein denaturation and inflammation.

-

Aquatic Toxicity (H410): EGDMP is highly toxic to aquatic life with long-lasting effects. Thiols strongly chelate transition metals, inhibiting critical metalloenzymes in aquatic microorganisms and disrupting local ecosystem redox balances.

Caption: Mechanistic pathway of EGDMP-induced skin sensitization via haptenation and T-Cell activation.

Spill Response and Decontamination: The Chemistry of Cleanup

A standard SDS advises to "absorb and dispose." However, mechanical wiping merely spreads the nucleophilic hazard. A scientifically sound decontamination protocol requires chemical quenching .

The Causality of Neutralization: In the event of a spill, immediately apply a 5% sodium hypochlorite (household bleach) solution or 3% hydrogen peroxide to the affected area. The oxidizing agent rapidly converts the volatile, odorous thiol (-SH) into a non-volatile, water-soluble sulfonate (-SO₃⁻). This exothermic redox reaction permanently destroys the molecule's haptenation potential and completely eradicates the severe mercaptan odor, rendering the spill safe for standard hazardous waste cleanup.

Advanced Experimental Protocol: Self-Validating Hydrogel Synthesis

To demonstrate the safe and effective use of EGDMP in a drug development context, the following protocol details the synthesis of a degradable Poly(ethylene glycol) diacrylate (PEGDA)-EGDMP hydrogel via UV photopolymerization 5. This workflow integrates a self-validating feedback loop to ensure zero toxic monomer leaching.

Step-by-Step Methodology

-

Stoichiometric Calculation: Calculate the exact mass of PEGDA and EGDMP required to achieve a 1:1 molar ratio of Ene to Thiol functional groups.

-

Causality: Thiol-ene reactions operate via a step-growth mechanism. Deviations from perfect stoichiometry leave unreacted monomers in the matrix, causing severe cytotoxicity in downstream cell cultures.

-

-

Photoinitiator Addition: Dissolve 0.1 wt% Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) into the monomer mixture.

-

Causality: LAP absorbs efficiently at 365–405 nm. Utilizing this wavelength avoids the DNA-damaging UVC/UVB range, which is critical if live cells or sensitive biologics are co-encapsulated.

-

-

Degassing: Purge the mixture with Argon for 5 minutes.

-

Causality: While thiol-ene systems resist oxygen inhibition better than pure acrylates, dissolved oxygen still acts as a radical scavenger, delaying the gel point and reducing network homogeneity.

-

-

UV Irradiation: Expose the mixture to 365 nm UV light (10 mW/cm²) for 60 seconds.

-

Self-Validation (Ellman’s Assay): Post-curing, wash the hydrogel in PBS and extract the supernatant. Add Ellman’s Reagent (DTNB) to the extract and measure absorbance at 412 nm.

-

Causality: DTNB reacts exclusively with free thiols to produce TNB²⁻, which is highly absorbing at 412 nm. A baseline absorbance reading self-validates that 100% of the toxic EGDMP has been safely consumed into the inert polymer network, clearing the material for biological use.

-

Caption: Self-validating experimental workflow for EGDMP-PEGDA thiol-ene hydrogel synthesis.

Regulatory & Environmental Compliance

Due to its H410 classification (Very toxic to aquatic life with long-lasting effects), EGDMP must never be disposed of via standard aqueous drains.

-

Liquid Waste: Unreacted EGDMP and contaminated solvents must be collected in dedicated, sealed halogen-free organic waste containers.

-

Solid Waste: Contaminated gloves, wipes, and empty reagent bottles must be disposed of via high-temperature incineration by a certified hazardous waste contractor.

References

-

Royalchem. (n.d.). EGDMP (CAS 22504-50-3) | Thiol-Ene Curing Agent for Optical Resins. Retrieved from [Link]

-

MDPI. (2025). Four-Dimensional Printing of Shape Memory Polymers for Biomedical Applications: Advances in DLP and SLA Manufacturing. Retrieved from [Link]

-

National Institutes of Health (PMC). (n.d.). Intracellular Crowding by Bio-Orthogonal Hydrogel Formation Induces Reversible Molecular Stasis. Retrieved from [Link]

Sources

Methodological & Application

Protocol for thiol-ene click reaction using Ethylene bis(3-mercaptopropionate)

Application Note: High-Efficiency Thiol-Ene Click Polymerization Using Ethylene Bis(3-Mercaptopropionate)

Executive Summary

The thiol-ene "click" reaction has emerged as a cornerstone methodology in modern polymer chemistry, biomaterials, and optical coatings due to its rapid kinetics, high thermodynamic driving force, and lack of toxic by-products[1]. Ethylene bis(3-mercaptopropionate)—also known as glycol di(3-mercaptopropionate) or GDMP—is a highly reactive, difunctional thiol ester[2]. When formulated with multifunctional alkenes (enes), GDMP facilitates the fabrication of homogeneous, highly tunable crosslinked polymer networks[3],[4]. This application note provides a comprehensive, self-validating protocol for executing UV-initiated thiol-ene polymerizations using GDMP, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights & Causality

To successfully engineer a thiol-ene network, one must understand the underlying kinetic pathway. Unlike traditional chain-growth acrylate polymerizations, the radical-mediated thiol-ene reaction proceeds via an alternating step-growth mechanism[5],[3].

-

Initiation: Upon exposure to UV light (e.g., 365 nm), a photoinitiator like 2,2-dimethoxy-2-phenylacetophenone (DMPA) undergoes homolytic cleavage to generate primary radicals[6]. These primary radicals abstract a hydrogen atom from the thiol group of GDMP, producing a highly reactive thiyl radical[5].

-

Anti-Markovnikov Addition (Propagation 1): The thiyl radical attacks the electron-rich carbon-carbon double bond of the alkene monomer in a regioselective anti-Markovnikov fashion, forming a carbon-centered radical[1],[5].

-

Chain Transfer (Propagation 2): In the defining step of this chemistry, the carbon-centered radical abstracts a hydrogen atom from another GDMP molecule. This yields the final, stable thioether linkage while simultaneously regenerating a new thiyl radical to sustain the kinetic chain[3].

Causality of Oxygen Tolerance: A profound advantage of this mechanism is its resistance to oxygen inhibition. In standard radical polymerizations, oxygen quenches radicals to form stable peroxy radicals, halting the reaction. In thiol-ene systems, if a peroxy radical forms, it simply abstracts a hydrogen from the highly abundant thiol groups, regenerating the thiyl radical and allowing propagation to continue unimpeded[1].

Fig 1. Radical-mediated step-growth mechanism of the thiol-ene click reaction.

Experimental Design & Parameter Selection

Designing a robust thiol-ene protocol requires strict adherence to stoichiometric and thermodynamic principles. Table 1 summarizes the critical parameters for a model crosslinking reaction using GDMP and a standard trifunctional alkene, Triallyl Isocyanurate (TAIC).

Table 1: Quantitative Formulation Parameters & Causality

| Parameter | Specification / Reagent | Justification (Causality) |

| Thiol Monomer | Ethylene bis(3-mercaptopropionate) (GDMP) | Difunctional (2 SH groups); provides flexible, low-shrinkage thioether linkages[3],[2]. |

| Ene Monomer | Triallyl Isocyanurate (TAIC) | Trifunctional (3 C=C groups); provides rigid crosslinking nodes to balance the flexibility of GDMP. |

| Stoichiometry | 1:1 Molar Ratio of SH : C=C | Critical: Ensures complete step-growth conversion. Deviations leave unreacted monomers that act as plasticizers, degrading the network's mechanical integrity[2]. |

| Photoinitiator | DMPA (1.0 - 2.0 wt%) | Provides highly efficient radical generation at 365 nm UV irradiation[6]. |

| Irradiation | 365 nm UV, 10-30 mW/cm² | Matches the absorbance peak of DMPA; effectively penetrates bulk samples without causing thermal degradation[7]. |

Detailed Step-by-Step Protocol

The following workflow describes the bulk (solvent-free) photopolymerization of GDMP and TAIC.

Fig 2. Step-by-step workflow for UV-initiated thiol-ene network formulation and validation.

Step 1: Stoichiometric Calculation

-

Calculate the exact mass required to achieve a 1:1 molar ratio of functional groups.

-

Example: To react 3 moles of GDMP (6 total SH groups) with 2 moles of TAIC (6 total C=C groups), mix 714.96 g of GDMP (MW: 238.32 g/mol ) with 498.54 g of TAIC (MW: 249.27 g/mol ). This translates to a weight ratio of approximately 1.43 g GDMP per 1.0 g TAIC.

Step 2: Formulation Mixing

-

In an amber glass vial (to prevent premature ambient light curing), add the calculated mass of TAIC.

-

Add 1.0 wt% to 2.0 wt% of DMPA photoinitiator relative to the total monomer mass.

-

Vortex or sonicate the mixture until the DMPA is completely dissolved in the ene monomer[6].

-

Add the calculated mass of GDMP to the vial. Mix thoroughly using a planetary centrifugal mixer (e.g., SpeedMixer) at 2000 RPM for 2 minutes to ensure complete homogenization.

Step 3: Degassing

-

Place the open amber vial into a vacuum desiccator.

-

Apply vacuum (-0.1 MPa) for 5–10 minutes.

-

Causality: While thiol-ene reactions are oxygen-tolerant[1], mixing introduces microscopic air bubbles. If not removed, these bubbles become permanently trapped within the rapidly curing network, creating optical defects and mechanical stress concentrators.

Step 4: UV Photopolymerization

-

Pour the degassed resin into a silicone or glass mold (e.g., 1 mm thickness).

-

Irradiate the sample using a 365 nm LED UV lamp at an intensity of 10–30 mW/cm² for 5 to 10 minutes[7].

-